Pentafluorobenzoyl fluoride
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Overview
Description
Pentafluorobenzoyl fluoride is an organofluorine compound with the molecular formula C7F5O. It is a derivative of benzoyl fluoride where all the hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its high reactivity and is used in various chemical synthesis processes.
Preparation Methods
Pentafluorobenzoyl fluoride can be synthesized through several methods. One common method involves the reaction of pentafluorobenzoyl chloride with potassium fluoride. This reaction typically occurs at elevated temperatures and pressures to facilitate the substitution of the chlorine atom with a fluorine atom . Another method involves the selective hydrolysis of pentafluorobenzotrichloride in the presence of a catalytic amount of iron(III) chloride, which yields this compound as one of the main products .
Chemical Reactions Analysis
Pentafluorobenzoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the fluoride ion is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, its structural analogs like pentafluorobenzoic acid undergo such reactions, indicating potential similar reactivity.
Formation of Derivatives: It can form derivatives such as amides and hydrazines when reacted with appropriate reagents.
Scientific Research Applications
Pentafluorobenzoyl fluoride is used in various scientific research applications:
Mechanism of Action
The mechanism of action of pentafluorobenzoyl fluoride primarily involves its high reactivity due to the presence of multiple electronegative fluorine atoms. These fluorine atoms increase the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules .
Comparison with Similar Compounds
Pentafluorobenzoyl fluoride can be compared with other fluorinated benzoyl compounds such as:
Pentafluorobenzoyl chloride: Similar in structure but contains a chlorine atom instead of a fluorine atom.
Pentafluorobenzoic acid: Contains a carboxylic acid group instead of a fluoride.
4-Chlorotetrafluorobenzoyl chloride: Another fluorinated benzoyl compound with a chlorine atom, used in selective hydrolysis reactions.
This compound is unique due to its high reactivity and the presence of multiple fluorine atoms, which impart distinct chemical properties compared to its analogs.
Properties
IUPAC Name |
2,3,4,5,6-pentafluorobenzoyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F6O/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIMKBIIBQNAOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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